1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine dihydrochloride
Description
1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine dihydrochloride is a chemical compound that features a thiazole ring and a piperazine moiety. The presence of a fluorophenyl group adds to its unique chemical properties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Properties
IUPAC Name |
4-(4-fluorophenyl)-2-piperazin-1-yl-1,3-thiazole;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3S.2ClH/c14-11-3-1-10(2-4-11)12-9-18-13(16-12)17-7-5-15-6-8-17;;/h1-4,9,15H,5-8H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLUUPLIRIMAID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=CS2)C3=CC=C(C=C3)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine dihydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where the thiazole intermediate reacts with piperazine.
Addition of the Fluorophenyl Group: The fluorophenyl group is introduced via electrophilic aromatic substitution reactions.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine dihydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The fluorophenyl group may enhance binding affinity and specificity. The piperazine moiety can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
1-(4-fluorophenyl)piperazine: Shares the piperazine and fluorophenyl moieties but lacks the thiazole ring.
2-(4-fluorophenyl)thiazole: Contains the thiazole and fluorophenyl groups but lacks the piperazine moiety.
Uniqueness
1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine dihydrochloride is unique due to the combination of the thiazole ring, piperazine moiety, and fluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine dihydrochloride is a compound that integrates the structural features of thiazole and piperazine, making it a subject of interest in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical formula: and is recognized by its CAS number 1177277-61-0. The structural integration of the fluorophenyl group with the thiazole moiety enhances its reactivity and biological activity.
The primary mechanism of action for this compound involves its interaction with serotonin receptors:
- 5-HT1A Receptor Agonism : The compound acts as an agonist at the 5-HT1A receptor, which is associated with various neuropharmacological effects.
- Affinity for Other Receptors : It also exhibits some affinity for 5-HT2A and 5-HT2C receptors, contributing to its overall biological profile.
Pharmacological Effects
Research indicates that this compound influences several biochemical pathways:
- Cholinesterase Inhibition : The compound has been noted for its ability to inhibit cholinesterase enzymes, making it a valuable tool in studying enzyme activity and developing enzyme inhibitors .
- Neurotransmitter Modulation : By modulating neurotransmitter systems, it may impact cell function and signaling pathways .
- Antitumor Activity : Preliminary studies suggest potential anticancer properties, with thiazole derivatives often showing cytotoxic effects against various cancer cell lines .
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds and their implications:
- Anticonvulsant Activity : Thiazole-bearing molecules have demonstrated anticonvulsant properties in various animal models. For instance, compounds structurally similar to 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine have shown protective effects against seizures .
- Antitumor Properties : Some thiazole derivatives have exhibited significant cytotoxicity against cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin. The structural characteristics of these compounds are crucial for their activity .
Dosage and Side Effects
The effective dosage range for this compound in laboratory settings typically falls between 20 mg to 150 mg. However, higher doses may lead to adverse effects such as migraines, muscle aches, anxiety, nausea, and vomiting .
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(4-Fluorophenyl)piperazine | Structure | Precursor in synthesis; known for biological activity |
| Thiazole derivatives | Structure | Broad range of biological activities including anticancer |
| Piperazine derivatives | Structure | Therapeutic potential in various diseases |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
